4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine
Overview
Description
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C10H11ClN2O. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Mechanism of Action
Mode of Action
It is known that pyrrolidine derivatives can interact with various biological targets and induce changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biological pathways .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine typically involves the reaction of 4-chloropyridine-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can yield N-oxides and secondary amines, respectively .
Scientific Research Applications
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the carbonyl group.
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is unique due to the presence of both the chlorine atom and the pyrrolidin-1-ylcarbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine, a compound with the chemical formula CHClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, antibacterial, and anticancer properties, supported by data tables and recent research findings.
This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pyrrolidine-derived carbonyl moiety. This unique structure contributes to its diverse biological activities.
Antiviral Activity
Recent studies have evaluated the antiviral potential of various heterocyclic derivatives, including those related to this compound. Notably, derivatives containing β-amino acid moieties have shown promising results against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).
Table 1: Antiviral Activities of Related Compounds
Compound | Virus Target | Activity | Concentration | Reference |
---|---|---|---|---|
Compound 3 | TMV | Curative Activity: 56.8% | 500 μg/mL | |
Compound 4 | TMV | Protection Activity: 69.1% | 500 μg/mL | |
Compound 5 | HSV-1 | Highest Anti-HSV-1 Activity | Vero Cells |
These compounds exhibited significant antiviral effects, suggesting that modifications to the core structure can enhance activity against specific viral targets.
Antibacterial Activity
The antibacterial properties of pyridine derivatives have been explored extensively. Research indicates that certain derivatives demonstrate potent activity against Gram-positive bacteria such as Staphylococcus aureus.
Table 2: Antibacterial Activities
Compound | Bacteria Target | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Pyrrole Benzamide Derivative | Staphylococcus aureus | 3.125 μg/mL | |
Pyrrole Derivative | Escherichia coli | 12.5 μg/mL |
The findings suggest that the incorporation of specific functional groups into the pyridine structure can significantly enhance antibacterial efficacy.
Anticancer Activity
Emerging studies have indicated that compounds similar to this compound may exhibit anticancer properties by targeting key signaling pathways in cancer cells. For instance, research into macrocyclic compounds has revealed their potential in inhibiting oncogenic proteins like ALK and KRAS.
Table 3: Anticancer Activities
These studies highlight the importance of structural modifications in enhancing selectivity and potency against cancer targets.
Case Studies
Several case studies have documented the biological activity of pyridine derivatives:
- Antiviral Efficacy : A study demonstrated that certain pyridine derivatives achieved over 90% viral titer reduction against TMV in vitro, indicating their potential as antiviral agents.
- Antibacterial Screening : In vitro assays revealed that selected compounds exhibited MIC values comparable to standard antibiotics, showcasing their potential as new antibacterial agents.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that specific modifications to the pyridine structure could lead to significant reductions in cell viability, suggesting a pathway for developing new anticancer therapies.
Properties
IUPAC Name |
(4-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQAEXHBHMLOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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